3,4-Dimethoxyphenyl beta-D-glucoside

Übersicht

Beschreibung

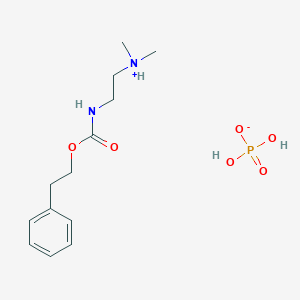

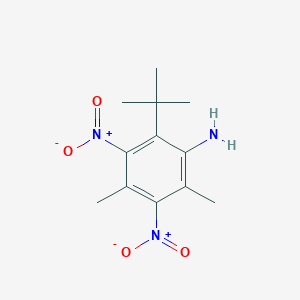

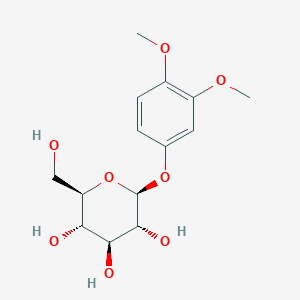

3,4-Dimethoxyphenyl beta-D-glucoside is a natural product found in Picea abies . It has a molecular formula of C14H20O8 and a molecular weight of 316.30 g/mol . The IUPAC name for this compound is (2S,3R,4S,5S,6R)-2-(3,4-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol .

Synthesis Analysis

The synthesis of 3,4-Dimethoxyphenyl beta-D-glucoside has been achieved through the glucosylation of 3,4-Dimethoxyphenol (3,4-DMP) in suspension-cultured cells of Coffea arabica . The maximum efficiency of glucosylation was attained, more than 40%, within 96 h after the addition of 1 mM 3,4-DMP when cultured in a modified Murashige and Skoog’s medium with 5 μM 2,4-dichlorophenoxyacetic acid and 0.5 μM kinetin .

Molecular Structure Analysis

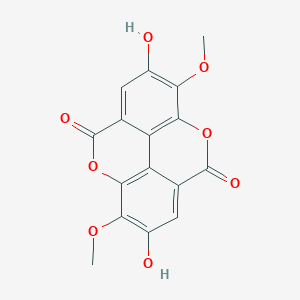

The molecular structure of 3,4-Dimethoxyphenyl beta-D-glucoside can be represented by the following SMILES notation: COC1=C(C=C(C=C1)O[C@H]2C@@HCO)O)O)O)OC . This notation represents the connectivity of atoms in the molecule, with the @ symbols indicating the stereochemistry of the molecule .

Physical And Chemical Properties Analysis

3,4-Dimethoxyphenyl beta-D-glucoside has a molecular weight of 316.30 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 316.11581759 g/mol . The topological polar surface area of the compound is 118 Ų .

Wissenschaftliche Forschungsanwendungen

Plant Cell Culture

3,4-Dimethoxyphenyl beta-D-glucoside: has been synthesized by cultured plant cells, particularly those of Coffea arabica . This process involves the conversion of 3,4-Dimethoxyphenol into the glucoside form, which is a significant step in plant biochemistry. The efficiency of this glucosylation process can reach over 40%, making it a valuable method for producing glycosides in vitro.

Glycosylation Studies

The compound serves as a model for studying glycosylation, which is the addition of a sugar molecule to another compound . Glycosylation is a critical reaction in biological systems and understanding its mechanism can lead to advancements in pharmaceuticals and biotechnology.

Medicinal Chemistry

In medicinal chemistry, 3,4-Dimethoxyphenyl beta-D-glucoside can be used as a precursor or intermediate for the synthesis of more complex molecules. Its structure is relevant for the development of multi-target compounds aimed at treating diseases like Alzheimer’s .

Natural Product Synthesis

The synthesis of 3,4-Dimethoxyphenyl beta-D-glucoside and its related glycosides by cultured plant cells can lead to the production of various natural products . These natural products have potential applications in pharmaceuticals, nutraceuticals, and as biological probes.

Wirkmechanismus

Target of Action

3,4-Dimethoxyphenyl beta-D-glucoside is a natural product that has been shown to have a cytotoxic effect on cultured cells . This suggests that its primary targets are likely to be cellular structures or processes that are essential for cell survival.

Mode of Action

The compound is known to inhibit the expression of mucin genes and increase the levels of protocatechuic acid . This could potentially disrupt normal cellular functions, leading to cell death. It’s also suggested that the compound induces apoptosis and cell death , which further supports its cytotoxic activity.

Biochemical Pathways

The compound is metabolized through glucuronic acid metabolism . This process could potentially lead to the production of metabolites that have additional effects on the cell.

Result of Action

The primary result of the action of 3,4-Dimethoxyphenyl beta-D-glucoside is the induction of cell death . This is likely due to its cytotoxic effects and its ability to disrupt normal cellular functions.

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(3,4-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O8/c1-19-8-4-3-7(5-9(8)20-2)21-14-13(18)12(17)11(16)10(6-15)22-14/h3-5,10-18H,6H2,1-2H3/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLZDPFUIWTENT-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethoxyphenyl beta-D-glucoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid](/img/structure/B21060.png)

![6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole](/img/structure/B21068.png)